6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is a heterocyclic compound that features a fused ring system combining imidazole and triazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-aryl-2-aminoimidazolines with arylisocyanates or arylisothiocyanates to form intermediate urea or thiourea derivatives. These intermediates are then cyclized using phosgene or thiophosgene in the presence of bases to yield the desired triazine compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazole and triazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups onto the triazine ring.
Scientific Research Applications
6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
1,6-Diaryl-5,7-dioxo(dithio)imidazo[1,2-a][1,3,5]triazines: These compounds share a similar core structure but differ in the substituents attached to the triazine ring.
1-aryl-6-substituted-5,7(1H)dioxo-2,3-dihydroimidazo[1,2-a][1,3,5]triazine derivatives: These derivatives have variations in the aryl and substituent groups, leading to different chemical and biological properties.
Uniqueness
6,7-Dihydroimidazo[1,2-a][1,3,5]triazine-2,4(1H,3H)-dione is unique due to its specific ring structure and the potential for diverse chemical modifications. This allows for the creation of a wide range of derivatives with tailored properties for various applications.
Properties
CAS No. |
7511-45-7 |
---|---|
Molecular Formula |
C5H6N4O2 |
Molecular Weight |
154.13 g/mol |
IUPAC Name |
7,8-dihydro-6H-imidazo[1,2-a][1,3,5]triazine-2,4-dione |
InChI |
InChI=1S/C5H6N4O2/c10-4-7-3-6-1-2-9(3)5(11)8-4/h1-2H2,(H2,6,7,8,10,11) |
InChI Key |
KZJQBBLYNDPFKU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC(=O)NC2=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.